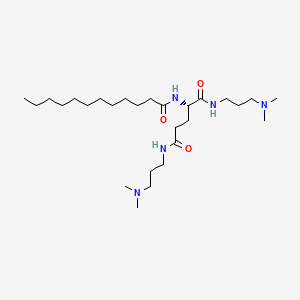

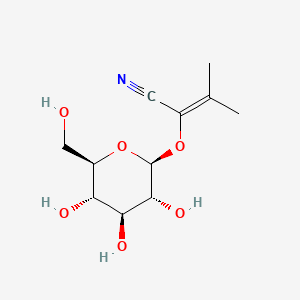

Acacipetalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

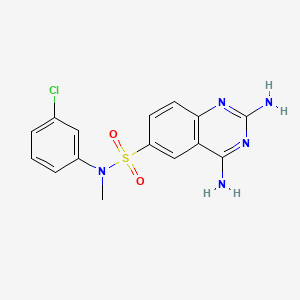

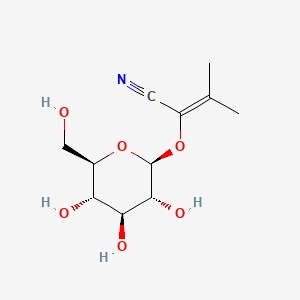

Acacipetalin is a cyanogenic glucoside, specifically identified as 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile . This compound is naturally found in certain species of the Acacia genus, such as Acacia lasiopetala and Acacia stolonifera . Cyanogenic glucosides are known for their ability to release hydrogen cyanide upon hydrolysis, which is a defense mechanism against herbivores .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

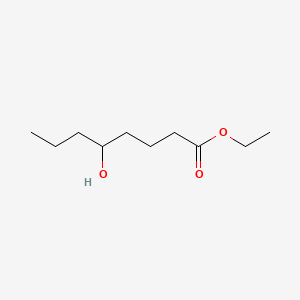

Acacipetalin can be synthesized from its natural precursor, prothis compound, which is a β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile . The synthetic route involves the conversion of prothis compound to this compound through a series of chemical reactions, including glycosylation and nitrile formation .

Industrial Production Methods

The industrial production of this compound involves the extraction and isolation from Acacia species. The process includes the following steps:

Harvesting: Collecting the plant material from Acacia species known to contain this compound.

Extraction: Using solvents like water or ethanol to extract the glucosides from the plant material.

Purification: Employing techniques such as chromatography to purify this compound from other plant constituents.

Analyse Des Réactions Chimiques

Types of Reactions

Acacipetalin undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of enzymes or acidic conditions, this compound hydrolyzes to release hydrogen cyanide and glucose.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis reactions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products Formed

Applications De Recherche Scientifique

Acacipetalin has several scientific research applications, including:

Chemistry: Used as a model compound to study cyanogenic glucosides and their chemical properties.

Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.

Medicine: Explored for its potential therapeutic uses, such as anticancer and antimicrobial activities.

Industry: Utilized in the development of natural pesticides and other agrochemical products.

Mécanisme D'action

The mechanism of action of acacipetalin involves the release of hydrogen cyanide upon hydrolysis. This toxic compound inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cell death . This mechanism is primarily a defense strategy against herbivores .

Comparaison Avec Des Composés Similaires

Similar Compounds

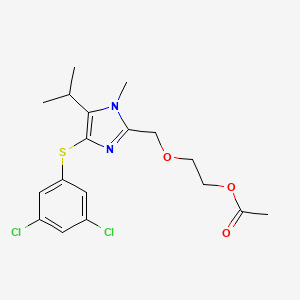

Sambunigrin: Another cyanogenic glucoside found in certain plant species.

Linamarin: A cyanogenic glucoside found in cassava and other plants.

Dhurrin: Found in sorghum and other grasses.

Uniqueness of Acacipetalin

This compound is unique due to its specific structure and the species of Acacia from which it is derived. Unlike other cyanogenic glucosides, this compound has a distinct glucopyranosyloxy group attached to a nitrile-containing butenyl chain . This unique structure contributes to its specific chemical properties and biological activities .

Propriétés

Numéro CAS |

56319-32-5 |

|---|---|

Formule moléculaire |

C11H17NO6 |

Poids moléculaire |

259.26 g/mol |

Nom IUPAC |

3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |

InChI |

InChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h7-11,13-16H,4H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |

Clé InChI |

MYXHDFJISNKPJY-KAMPLNKDSA-N |

SMILES isomérique |

CC(=C(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |

SMILES canonique |

CC(=C(C#N)OC1C(C(C(C(O1)CO)O)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)